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Compound of Interest

Compound Name: 9-Chloro Quetiapine

CAS No.: 1371638-11-7

Cat. No.: B569853 Get Quote

Target Compound: 9-Chloro Quetiapine (EP Impurity L) CAS: 1371638-11-7 Chemical Name:

2-(2-(4-(9-chlorodibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethanol[1]

Executive Summary & Strategic Analysis
This guide details the synthesis of 9-Chloro Quetiapine, designated as Impurity L in the

European Pharmacopoeia (EP). This compound is a critical process-related impurity arising

from regio-isomeric contamination in the starting materials of Quetiapine Hemifumarate API

manufacturing.

The Origin of the Impurity
In the industrial synthesis of Quetiapine, the starting material 1-chloro-2-nitrobenzene is often

contaminated with 2,3-dichloronitrobenzene. This contaminant undergoes the same reaction

sequence as the main scaffold—nucleophilic aromatic substitution (

), reduction, and cyclization—resulting in the 9-chloro analog.

Synthetic Strategy
To produce this compound as a Certified Reference Standard (CRS) with

purity, we cannot rely on isolating it from the API waste stream. We must perform a de novo
synthesis using 2,3-dichloronitrobenzene as the intentional starting material.
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The synthesis follows a convergent three-phase protocol:

Core Construction: Synthesis of the 9-chloro-lactam scaffold.

Activation: Conversion to the highly reactive imino chloride.

Coupling: Nucleophilic attack by the hydroxyethoxy-ethylpiperazine side chain.

Retrosynthetic Analysis & Pathway Visualization
The retrosynthetic disconnection reveals that the chlorine substituent at position 9 (adjacent to

the bridgehead nitrogen) necessitates the use of a specific chlorinated nitrobenzene precursor.
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Figure 1: Retrosynthetic breakdown of 9-Chloro Quetiapine showing the critical origin of the

chloro-substituent.

Phase 1: Synthesis of the 9-Chloro Lactam Core
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Objective: Construct the tricyclic dibenzo[b,f][1,4]thiazepine ring with a chlorine atom fixed at

position 9.

Reaction Logic
We utilize a base-mediated

reaction between thiosalicylic acid and 2,3-dichloronitrobenzene. The thiol selectively displaces
the chlorine at position 1 (ortho to the nitro group) due to the strong electron-withdrawing effect
of the nitro group, leaving the chlorine at position 3 intact. Upon reduction and cyclization, this
"position 3" chlorine becomes "position 9" in the final tricyclic system.

Experimental Protocol
Step A: Condensation (

)

Charge a 1L reactor with dimethylformamide (DMF, 500 mL).

Add Thiosalicylic acid (15.4 g, 0.10 mol) and Potassium Carbonate (

, 27.6 g, 0.20 mol). Stir at room temperature for 30 mins to form the potassio-thiolate.

Add 2,3-Dichloronitrobenzene (21.1 g, 0.11 mol).

Heat to 80-90°C and monitor by HPLC/TLC. Reaction is typically complete in 4-6 hours.

Workup: Pour into ice water (2L), acidify with HCl to pH 2. Filter the yellow precipitate (2-(2-

nitro-3-chlorophenylthio)benzoic acid).

Step B: Reduction & Cyclization (One-Pot)

Suspend the wet cake from Step A in Ethanol (300 mL) and Acetic Acid (150 mL).

Add Iron powder (30 g, excess) slowly at reflux temperature.

Reflux for 6 hours. The iron reduces the nitro group to an amine, which spontaneously

attacks the carboxylic acid (or formed ester) to close the lactam ring.
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Filter hot to remove iron sludge.

Cool the filtrate to 0-5°C. The 9-chloro-dibenzo[b,f][1,4]thiazepin-11(10H)-one will crystallize.

Yield Expectation: ~65-70% overall.

Phase 2: Activation & Coupling
Objective: Convert the stable lactam into the reactive imino chloride and couple with the

piperazine side chain.

Reagent Stoichiometry Table
Reagent MW ( g/mol ) Eq Role

9-Chloro Lactam

(Step 1)
261.73 1.0 Substrate

Phosphorus

Oxychloride (

)

153.33 5.0 Chlorinating Agent

N,N-Dimethylaniline 121.18 0.5 Catalyst/Base

HEEP Side Chain 174.24 1.5 Nucleophile

Toluene 92.14 - Solvent

Detailed Protocol
Step A: Formation of Imino Chloride

In a dry flask under Nitrogen (

), suspend the 9-Chloro Lactam (10 g) in

(30 mL).

Add N,N-Dimethylaniline (2.5 mL).
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Reflux (106°C) for 3-5 hours. The suspension will clear as the lactam converts to the soluble

imino chloride (9,11-dichloro-dibenzo[b,f][1,4]thiazepine).

Distillation: Distill off excess

under reduced pressure (vacuum). Critical: Do not overheat the residue; imino chlorides are
thermally unstable.

Azeotrope: Add Toluene (50 mL) and distill again to remove traces of

.

Dissolve the residue in fresh Toluene (100 mL). Do not isolate the solid imino chloride; use

this solution directly.

Step B: Nucleophilic Substitution

To the toluene solution of imino chloride, add 1-(2-(2-hydroxyethoxy)ethyl)piperazine (HEEP,

10.0 g).

Add Sodium Carbonate (

, 10 g) to scavenge the generated HCl.

Reflux for 8-12 hours.

Process Insight: Monitor the disappearance of the imino chloride peak by HPLC. The

formation of the product (Impurity L) should be the dominant peak.

Workup: Cool to RT. Add water (100 mL). Separate layers.

Wash organic layer with water (2 x 50 mL) and Brine.

Evaporate Toluene to obtain the crude oily residue.

Purification & Characterization
Objective: Achieve Reference Standard grade purity (>99.5%).
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Purification Strategy
The crude 9-Chloro Quetiapine is often an oil or low-melting solid. Purification requires

conversion to a salt or careful crystallization.

Fumarate Salt Formation: Dissolve the base in Ethanol. Add 0.5 eq of Fumaric acid. Heat to

dissolve, then cool.[2] The hemifumarate salt often crystallizes well.

Free Base Recovery: If the free base is required, neutralize the pure salt with

and extract into Methyl tert-butyl ether (MTBE), then crystallize from Hexane/Ethyl Acetate.

Analytical Validation (Self-Validating System)
To confirm the structure and distinguish it from the 7-chloro isomer or des-chloro analogs:

HPLC Retention Time: 9-Chloro Quetiapine typically elutes after Quetiapine due to the

increased lipophilicity of the chlorine atom.

Mass Spectrometry (ESI+):

Target Mass:

(approx).

Isotope Pattern: Distinct chlorine pattern (M and M+2 in 3:1 ratio).

1H NMR (DMSO-d6):

The aromatic region is diagnostic. Look for the loss of symmetry compared to Quetiapine.

The proton at position 8 (adjacent to the Cl at 9) will show a distinct coupling constant and

shift compared to the native molecule.
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Figure 2: Step-by-step process flow for the synthesis of 9-Chloro Quetiapine Reference

Standard.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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